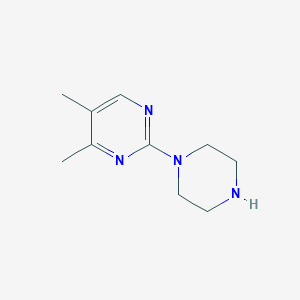

4,5-Dimethyl-2-piperazin-1-ylpyrimidine

Description

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4,5-dimethyl-2-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C10H16N4/c1-8-7-12-10(13-9(8)2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |

InChI Key |

RUMJRXXEWAOYJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4,5-dimethylpyrimidine with Piperazine

A well-documented method involves reacting 2-chloro-4,5-dimethylpyrimidine with piperazine in the presence of a base such as potassium carbonate in a mixed solvent system (tetrahydrofuran and water). This reaction is performed at room temperature over an extended period (e.g., 24 hours) to achieve high yield substitution at the 2-position of the pyrimidine ring.

- Dissolve piperazine (5 equivalents) and potassium carbonate (5 equivalents) in deionized water.

- Add 2-chloro-4,5-dimethylpyrimidine (1 equivalent) dissolved in tetrahydrofuran to the above solution.

- Stir the reaction mixture at room temperature for 24 hours.

- Remove tetrahydrofuran under reduced pressure.

- Extract the aqueous layer with ethyl acetate multiple times.

- Dry the combined organic layers over anhydrous sodium sulfate.

- Purify the crude product by flash chromatography using an ethyl acetate/hexane gradient.

- Obtain 4,5-dimethyl-2-(piperazin-1-yl)pyrimidine as a white solid with yields around 96%.

| Parameter | Data |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| 1H NMR (400 MHz, DMSO-d6) | δ 6.35 (s, 1H), 3.63 (t, 4H), 2.69 (t, 4H), 2.20 (s, 6H) |

| 13C NMR (DMSO-d6) | δ 166.47, 161.28, 108.37, 45.55, 44.46, 23.69 |

This method is efficient, straightforward, and scalable, making it suitable for laboratory and industrial synthesis.

Alternative Synthetic Routes via Piperazine Derivatives

Some methods involve preparing substituted piperazine derivatives first, which are then reacted with pyrimidine intermediates. For example, piperazine derivatives can be synthesized by reduction of 3,4-dehydropiperazine-2-ones using reducing agents such as lithium aluminum hydride or sodium borohydride. These derivatives can then be alkylated or coupled with pyrimidine esters or halides to yield the target compound or its analogues.

- Reaction of esters with ethylenediamine derivatives to form 3,4-dehydropiperazine-2-ones.

- Reduction of these intermediates to piperazine derivatives.

- Subsequent nucleophilic substitution or alkylation to introduce the pyrimidine moiety.

This approach allows for structural variation on the piperazine ring and the pyrimidine substituents, useful for medicinal chemistry applications.

Cyclization and Functionalization Approaches

In some research, pyrimidine rings are constructed by cyclization reactions of chalcones with thiourea under reflux conditions, followed by methylation and substitution with piperazine derivatives. Although this method is more complex and tailored for substituted pyrimidines with additional functional groups (e.g., thiophenyl), it demonstrates the versatility of pyrimidine-piperazine chemistry.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution of 2-chloro-4,5-dimethylpyrimidine with piperazine | Piperazine, K2CO3, THF/H2O | Room temp, 24 h | ~96 | Simple, high yield, widely used |

| Reduction of 3,4-dehydropiperazine-2-one derivatives followed by alkylation | Esters, ethylenediamine, LiAlH4 or NaBH4 | Various, moderate temp | Variable | Allows structural diversity |

| Cyclization of chalcones with thiourea, methylation, then piperazine substitution | Chalcones, thiourea, methyl iodide, piperazine | Reflux, 12-24 h | Moderate | For substituted pyrimidines with thiol groups |

Research Findings and Optimization

- The use of excess piperazine (5 equivalents) and potassium carbonate base in aqueous-organic solvent mixtures promotes high selectivity and yield for the substitution reaction, minimizing side products such as bis-substituted pyrimidines.

- Purification by flash chromatography using ethyl acetate/hexane gradients ensures isolation of pure product suitable for further biological testing.

- The reduction-based methods allow for the synthesis of various piperazine derivatives, which can be further functionalized to explore structure-activity relationships.

- Reaction temperature control and solvent choice are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-piperazin-1-ylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

4,5-Dimethyl-2-piperazin-1-ylpyrimidine is a compound with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in medicinal chemistry, focusing on its biological activities, synthesis methods, and structure-activity relationships.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. For instance, studies have shown that certain analogues can act as potent inhibitors of the chikungunya virus (CHIKV) in vitro. These compounds demonstrated significant antiviral activity and selectivity indices greater than 61 against various strains of CHIKV, suggesting their potential for further development as antiviral agents .

Anticancer Potential

The structural characteristics of this compound allow it to interact with various cellular receptors implicated in cancer progression. Compounds with similar structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of functional groups in this compound may enhance its selectivity for specific cancer-related targets.

Neuropharmacology

In neuropharmacological contexts, piperazine derivatives are known to affect neurotransmitter systems. For example, modifications to the piperazine moiety can lead to enhanced activity as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The potential for this compound to cross the blood-brain barrier makes it a candidate for further investigation in this area .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug development. Structure-activity relationship (SAR) studies help identify which modifications enhance efficacy or reduce toxicity.

Key Findings from SAR Studies

These findings emphasize the importance of systematic modification in developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine, highlighting differences in substituents, synthesis routes, and applications:

*Estimated based on structural analogs.

†Direct data unavailable; inferred from analogs.

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The position of the piperazine group (e.g., position 2 vs. 5 on pyrimidine) alters electron distribution and binding affinity. For instance, 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is optimized for kinase inhibition due to its planar orientation, whereas 4,5-dimethyl groups in the target compound may enhance steric hindrance, reducing off-target interactions. Piperazine-linked dimers (e.g., 2,2'-(Piperazine-1,4-diyl)dipyrimidine ) exhibit lower solubility compared to monomeric analogs, impacting bioavailability.

Synthetic Complexity :

- Pd-catalyzed coupling (e.g., Buchwald-Hartwig in ) is common for introducing piperazine to pyrimidines but requires stringent conditions. In contrast, Na2S2O4-mediated reductions (e.g., ) are milder but less versatile.

Biological Activity: Compounds with fused heterocycles (e.g., imidazo[4,5-b]pyridine in or cyclopenta-thienopyrimidine in ) often target kinases or GPCRs due to their rigid structures. The simpler pyrimidine core of this compound may favor solubility over potency.

Research Findings and Challenges

- Kinase Inhibition : Piperazine-pyrimidine hybrids (e.g., ) are frequently optimized for kinase binding. Methyl groups in this compound could mimic ATP’s hydrophobic pocket interactions but require empirical validation.

- Stereochemical Considerations : Piperazine conformation (chair vs. boat) influences binding. Methyl groups at positions 4 and 5 may restrict rotational freedom, a feature absent in analogs like 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine .

- Regulatory Aspects : Impurities such as 2,2'-(Piperazine-1,4-diyl)dipyrimidine highlight the need for stringent purification in drug synthesis, a challenge for scaling this compound.

Q & A

Q. What are the established synthetic routes for 4,5-Dimethyl-2-piperazin-1-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or coupling reactions between pyrimidine precursors and piperazine derivatives. For example, intermediates like 4,5-dimethylpyrimidin-2-amine (PubChem CID: IELZPOFKHRZRGS-UHFFFAOYSA-N) can react with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . Optimization may include adjusting stoichiometry (e.g., excess piperazine), temperature control (80–120°C), and purification via column chromatography or recrystallization. Purity should be validated using HPLC (e.g., C18 columns, acetonitrile/water gradients) .

Q. What analytical techniques are recommended for purity assessment and structural elucidation of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., EP/BP impurity guidelines) .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular formula verification and ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4/C5 and piperazine linkage at C2) .

- Crystallography : Single-crystal X-ray diffraction may resolve ambiguities in stereochemistry or tautomeric forms .

Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity?

- Methodological Answer : LogP values (predicted via software like ACD/Labs) indicate moderate lipophilicity, suggesting solubility in DMSO or ethanol. The basic piperazine nitrogen (pKa ~8–10) allows salt formation (e.g., hydrochloride) to enhance aqueous solubility for biological assays. Reactivity is influenced by electron-donating methyl groups, which stabilize the pyrimidine ring but may reduce electrophilic substitution rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural confirmation of derivatives?

- Methodological Answer :

- Data Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvent purity, ionization source stability in MS).

- Isotopic Pattern Analysis : Use HRMS to distinguish between molecular ions and adducts (e.g., [M+H]⁺ vs. [M+Na]⁺).

- Advanced NMR Techniques : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of methyl groups and piperazine protons .

- Reference Standards : Compare spectra with structurally related compounds (e.g., 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl derivatives) to identify systematic errors .

Q. What strategies can reconcile conflicting biological activity data across different assay systems?

- Methodological Answer :

- Assay Contextualization : Evaluate assay conditions (e.g., cell line variability, pH, serum content) that may alter compound bioavailability or target engagement.

- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀/EC₅₀ values and assess potency discrepancies.

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability. For example, contradictions in enzyme inhibition vs. cellular efficacy may arise from off-target effects or metabolic stability .

Q. How can computational modeling (e.g., DFT, molecular docking) predict and validate interaction mechanisms with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions of the pyrimidine ring.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with kinases or GPCRs) to prioritize synthesis targets.

- Validation : Corrogate computational predictions with experimental data (e.g., SPR binding affinity, mutagenesis studies). For example, piperazine flexibility may enable multiple binding conformations in active sites .

Data Contradiction and Reliability

Q. How should researchers address empirical contradictions in stability studies (e.g., degradation under varying pH/temperature)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base, oxidation, light) and monitor degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions.

- Statistical Robustness : Apply reliability frameworks (e.g., falsification protocols) to distinguish systematic errors from true chemical instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.